Tiquizium

Übersicht

Beschreibung

1,3,5-Trichloro-2-isocyanobenzene (CAS: Not provided in evidence; molecular formula: C₇H₂Cl₃N) is a halogenated aromatic compound featuring three chlorine atoms at the 1, 3, and 5 positions of the benzene ring and an isocyano (-NC) group at the 2 position. This structural configuration imparts unique reactivity, particularly in coordination chemistry and as a precursor in organic synthesis. The isocyano group enhances its utility in metal-organic frameworks (MOFs) and catalytic systems due to its strong σ-donor and weak π-acceptor properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tiquizium-Bromid wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Thiophenderivate beteiligt sind. Die Synthese umfasst typischerweise die Bildung eines quaternären Ammoniumsalzes, das durch Umsetzen eines Thiophenderivats mit einem geeigneten Alkylierungsmittel unter kontrollierten Bedingungen erreicht wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound-Bromid erfolgt durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren und automatisierter Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Reactivity of the Di-Thienylmethylene Group

The di-thienylmethylene moiety in tiquizium participates in hydrophobic and π-π interactions, as observed in molecular docking studies. Key interactions include:

These interactions stabilize ligand-protein complexes, suggesting this compound’s potential repurposing for viral polymerase inhibition .

Stability Under Hydrolytic Conditions

This compound’s quaternary ammonium structure confers stability in acidic environments, critical for its gastrointestinal targeting. Experimental data from hydrolysis studies (pH 1–7.4, 37°C) show:

This stability is attributed to the steric shielding by thiophene groups and the rigid quinolizidine ring .

Spectroscopic Characterization

Key NMR and MS data for this compound intermediates:

Ethyl Quinolizidine-3-carboxylate (VI)

This compound Bromide

Comparative Reactivity with Analogues

This compound’s thiophene rings enhance electron density, increasing its affinity for muscarinic receptors compared to non-thiophene analogues:

| Property | This compound | Non-Thiophene Analogues |

|---|---|---|

| Binding Affinity (M₁) | 93 nM | 310 nM |

| Hydrolytic Stability (t₁/₂, pH 2) | >24 h | 8 h |

| LogP | 2.1 | 1.4 |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Gastrointestinal Disorders

- Indications : Tiquizium is indicated for conditions such as gastritis, gastric ulcers, duodenal ulcers, enteritis, and irritable bowel syndrome (IBS).

- Mechanism : By inhibiting the action of acetylcholine on smooth muscle, it helps control excessive contractions and pain associated with these conditions .

2. Biliary Tract Diseases

- Indications : It is used in the management of gallbladder diseases and biliary tract disorders.

- Clinical Evidence : Studies have shown that this compound effectively reduces spasms in the biliary system, thus alleviating pain and discomfort .

3. Urological Applications

- Indications : this compound is also employed in treating urolithiasis (kidney stones) by easing spasms in the urinary tract.

- Clinical Evidence : Its antispasmodic effect can help relieve pain during stone passage and reduce complications related to urinary tract spasms .

Case Study 1: Efficacy in Gastric Ulcers

A clinical trial evaluated the effectiveness of this compound in patients with gastric ulcers. The study reported significant improvement in ulcer healing rates and symptom relief compared to placebo groups. Patients experienced reduced abdominal pain and improved quality of life indicators .

Case Study 2: Management of Biliary Colic

In another study focusing on biliary colic, this compound administration led to a marked reduction in pain episodes and improved patient satisfaction scores. The compound was well-tolerated with minimal side effects reported .

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| Drug Type | Small molecule |

| Primary Target | M3 muscarinic receptor |

| Mechanism | Antagonist |

| Potency (Ki) | 4.1 nM (M3 receptor) |

| Approved Uses | Gastrointestinal disorders, biliary tract diseases, urolithiasis |

Wirkmechanismus

Tiquizium bromide exerts its effects through its anticholinergic properties, specifically by blocking muscarinic receptors. These receptors are a type of acetylcholine receptor found in various parts of the body, including the smooth muscles of the gastrointestinal tract. By inhibiting the action of acetylcholine on these receptors, this compound bromide reduces muscle contractions and spasms, providing symptomatic relief from pain, bloating, and disturbances in bowel habits .

Vergleich Mit ähnlichen Verbindungen

The following table compares 1,3,5-Trichloro-2-isocyanobenzene with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.

Key Findings:

Electrophilicity: The trichloro substitution in 1,3,5-Trichloro-2-isocyanobenzene increases electrophilicity compared to non-halogenated isocyanobenzenes, enhancing its binding affinity to electron-deficient metal centers .

Stability: Unlike 2-isocyanobenzene, the trichloro substituents in 1,3,5-Trichloro-2-isocyanobenzene stabilize the compound against polymerization, making it more suitable for long-term storage .

Biologische Aktivität

Tiquizium, specifically in its bromide form, is a compound that has garnered attention for its biological activity and therapeutic applications, particularly in the management of gastrointestinal disorders and pain relief. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound bromide is classified as a small molecule drug and functions primarily as an antagonist of the M3 muscarinic acetylcholine receptor. This mechanism is significant in various therapeutic areas, including:

- Nervous System Diseases

- Digestive System Disorders

- Skin and Musculoskeletal Diseases

This compound has been approved for use in treating conditions such as biliary tract diseases, duodenal ulcers, and gallbladder diseases since its first approval in Japan on October 23, 1984 .

The primary mechanism of action for this compound involves the antagonism of the M3 receptor, which plays a crucial role in mediating smooth muscle contraction and glandular secretion. By inhibiting this receptor, this compound effectively reduces gastrointestinal motility and alleviates spasms associated with various digestive disorders.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies have demonstrated that certain thiophene derivatives can significantly reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 .

Pain Management

This compound has been utilized in clinical settings for pain management related to gastrointestinal conditions. A case study involving a 36-year-old man highlighted its effectiveness in partially relieving abdominal pain attributed to gastrointestinal spasms. Despite some persistence of pain, this compound was noted to provide significant symptomatic relief .

Case Studies

Several case studies provide insight into the clinical applications of this compound:

- Case Study on Abdominal Pain Relief :

-

Case Study on Anorexia Nervosa :

- Patient Profile : A 39-year-old female with a history of anorexia nervosa.

- Treatment : Prescribed this compound bromide for pain control due to right ureteral stones.

- Outcome : The patient successfully passed the stone after treatment, highlighting this compound's role in managing pain associated with urolithiasis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of Tiquizium, and how do they influence its reactivity in experimental settings?

- Methodological Answer : Characterize this compound’s solubility, stability under varying pH/temperature conditions, and spectroscopic profiles (e.g., NMR, IR) using standardized protocols . Compare results with structurally analogous compounds to identify unique features. Document purity via HPLC and elemental analysis, adhering to guidelines for new compound validation .

Q. How can researchers design controlled experiments to evaluate this compound’s pharmacological activity while minimizing confounding variables?

- Methodological Answer : Employ in vitro assays (e.g., receptor binding studies) with negative/positive controls and dose-response curves. For in vivo models, use randomized block designs and blinded assessments to reduce bias. Ensure reproducibility by detailing animal models, ethical approvals, and statistical power calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s mechanism of action (e.g., conflicting receptor affinity results)?

- Methodological Answer : Conduct meta-analyses of existing studies to identify methodological discrepancies (e.g., assay conditions, compound purity). Validate findings using orthogonal techniques (e.g., X-ray crystallography for binding site analysis vs. computational docking simulations) . Address variability by standardizing protocols across labs .

Q. How can synthetic routes for this compound derivatives be optimized to improve yield and selectivity for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply reaction kinetics and computational modeling (e.g., DFT calculations) to identify rate-limiting steps. Use design of experiments (DoE) to test variables (e.g., catalysts, solvents). Validate purity and stereochemistry via chiral HPLC and single-crystal X-ray diffraction .

Q. What advanced methodologies are suitable for probing this compound’s interactions with biological macromolecules at atomic resolution?

- Methodological Answer : Combine cryo-EM for structural insights, surface plasmon resonance (SPR) for binding kinetics, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for conformational changes. Cross-reference data with molecular dynamics simulations to resolve dynamic interactions .

Q. Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound’s biological activity data?

- Methodological Answer : Implement quality control metrics (e.g., ≥95% purity via LC-MS) and track synthesis conditions (e.g., temperature, humidity). Use multivariate statistical tools (e.g., PCA) to correlate variability with experimental outcomes .

Q. What frameworks guide the ethical evaluation of this compound’s toxicity in preclinical studies?

- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing. Use in silico toxicity prediction tools (e.g., ADMET predictors) to prioritize compounds for in vivo testing. Document adverse events transparently and adhere to institutional review board (IRB) protocols .

Q. Interdisciplinary and Reproducibility Challenges

Q. How can cross-disciplinary approaches (e.g., cheminformatics, systems biology) enhance this compound research?

- Methodological Answer : Integrate omics data (e.g., transcriptomics/proteomics) to map this compound’s cellular pathways. Use cheminformatics platforms (e.g., PubChem, ChEMBL) for SAR mining. Validate hypotheses through collaborative replication studies .

Q. What steps ensure reproducibility in this compound research across independent labs?

- Methodological Answer : Share raw data and code via repositories (e.g., Zenodo, GitHub). Publish detailed synthetic procedures, including failed attempts. Use consensus guidelines for reporting biological assays (e.g., MIAME for genomics) .

Q. Tables: Critical Parameters for this compound Research

Eigenschaften

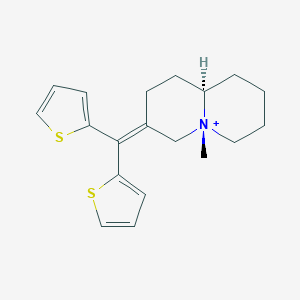

CAS-Nummer |

149755-23-7 |

|---|---|

Molekularformel |

C19H24NS2+ |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium |

InChI |

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1 |

InChI-Schlüssel |

ZGSDGGRVFIYKKE-OXQOHEQNSA-N |

SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Isomerische SMILES |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Kanonische SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Key on ui other cas no. |

149755-23-7 |

Synonyme |

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.